

electrochemical properties of Nickel-Zinc batteries

Author: BenchChem Technical Support Team. **Date:** December 2025

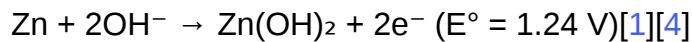
Compound of Interest

Compound Name: Nickel-ZINC

Cat. No.: B8489154

[Get Quote](#)

An In-depth Technical Guide to the Electrochemical Properties of **Nickel-Zinc** Batteries


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core electrochemical properties of **Nickel-Zinc** (Ni-Zn) batteries. It is intended for researchers, scientists, and professionals in drug development who may encounter or consider this battery chemistry in their work, particularly in the context of powering medical devices or laboratory equipment where performance, safety, and cost are critical considerations. This document summarizes key quantitative data, details common experimental protocols for characterization, and visualizes fundamental processes and relationships.

Fundamental Electrochemistry

The **Nickel-Zinc** battery is an alkaline electrochemical system that utilizes nickel oxide/hydroxide as the positive electrode (cathode) and zinc as the negative electrode (anode), with potassium hydroxide (KOH) typically serving as the electrolyte.^{[1][2]} The overall cell reaction results in a nominal voltage of approximately 1.65 V to 1.73 V.^{[2][3]}


Anode Reactions (Negative Electrode): During discharge, zinc is oxidized to zinc hydroxide, releasing two electrons.^[1]

Cathode Reactions (Positive Electrode): Simultaneously, at the cathode, nickel oxyhydroxide is reduced to nickel hydroxide, consuming electrons.[1]

Overall Cell Reaction: The net reaction during discharge is the conversion of zinc and nickel oxyhydroxide to zinc hydroxide and nickel hydroxide.[2]

During the charging process, these reactions are reversed.[2]

Core Electrochemical Performance Metrics

The performance of Ni-Zn batteries is characterized by several key parameters, which are summarized in the tables below. These values represent a range found in the literature and can vary depending on the specific cell design, materials, and operating conditions.

Table 1: Key Performance Characteristics of **Nickel-Zinc** Batteries

Parameter	Value	References
Nominal Voltage	1.65 - 1.7 V	[3]
Open Circuit Voltage (Fully Charged)	~1.85 V	[5]
Theoretical Specific Energy	334 - 373 Wh/kg	[1][4]
Practical Specific Energy	60 - 100 Wh/kg	[1][4]
Volumetric Energy Density	~152.3 Wh/L	[4]
Cycle Life	Up to 900 cycles at 80% DOD	[3]
Operating Temperature Range	-30°C to 75°C	[6]

Table 2: Comparative Performance Metrics

Feature	Nickel-Zinc (Ni-Zn)	Lead-Acid	Lithium-ion	References
Nominal Voltage	1.65 - 1.7 V	2.0 V	3.6 - 3.8 V	[3]
Safety	High (aqueous electrolyte, no thermal runaway)	Moderate	Lower (flammable organic electrolyte)	[7][8]
Environmental Impact	Lower GHG emissions, highly recyclable	High (lead toxicity)	Moderate (concerns with lithium and cobalt sourcing)	[9]
Cost	Lower than Li-ion and Ni-Cd	Lowest	Higher	[1][7]

Experimental Protocols for Electrochemical Characterization

The characterization of Ni-Zn batteries involves several key electrochemical techniques to evaluate their performance, stability, and internal resistance.

Galvanostatic Cycling

This is a fundamental technique to determine the capacity, energy efficiency, and cycle life of a battery.

Methodology: A constant current is applied to the battery during charge and discharge cycles between predefined voltage limits.[10] The total time for a full charge or discharge at a specific current rate provides the capacity of the cell. The performance is evaluated by monitoring the capacity fade over a number of cycles.[10]

- Apparatus: Battery cycler or a potentiostat/galvanostat.
- Procedure:

- The Ni-Zn cell is placed in a temperature-controlled environment.
 - A constant current is applied to charge the cell until it reaches an upper voltage limit (e.g., 1.9V).[5]
 - The cell is then rested for a specific period (e.g., 30 minutes) to allow the voltage to stabilize.
 - A constant discharge current is applied until the cell voltage drops to a lower limit (e.g., 1.3V).[5]
 - The cell is rested again.
 - Steps 2-5 are repeated for a specified number of cycles to evaluate cycle life and capacity retention.
- Data Acquired: Charge/discharge capacity, coulombic efficiency, energy efficiency, and capacity retention over cycles.

Cyclic Voltammetry (CV)

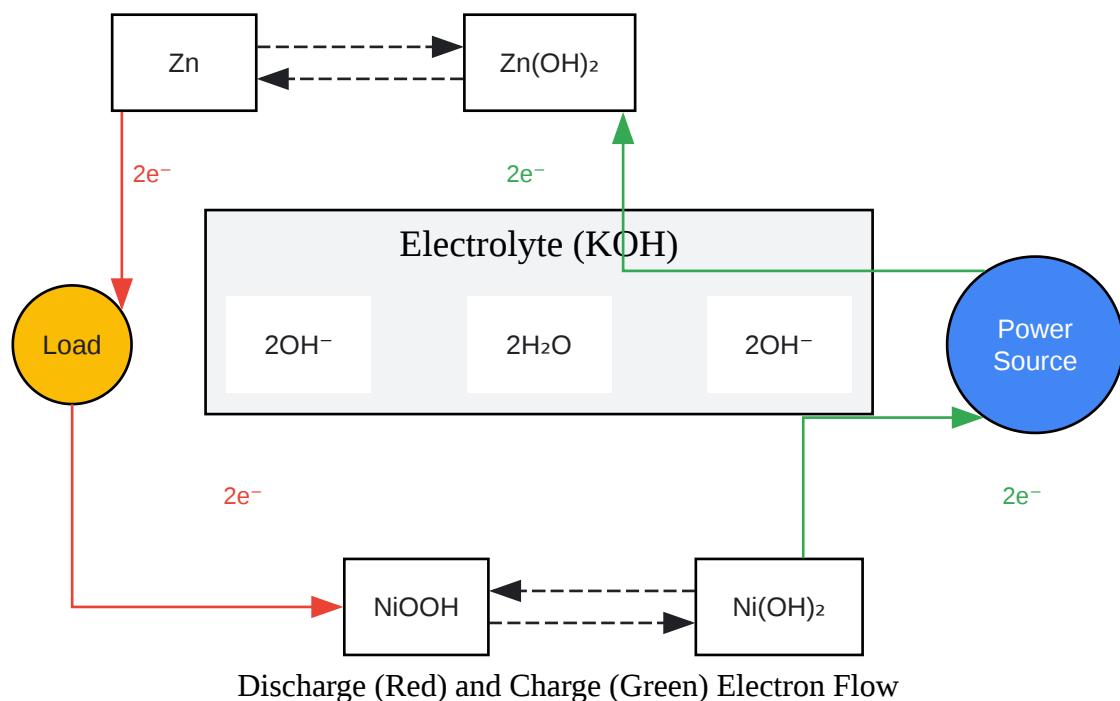
Cyclic voltammetry is used to study the redox reactions occurring at the electrodes and to determine the electrochemical stability window of the electrolyte.

Methodology: The potential of the working electrode is swept linearly between two vertex potentials, and the resulting current is measured.[11] The resulting plot of current versus potential provides information about the oxidation and reduction processes.

- Apparatus: Potentiostat with a three-electrode setup (working electrode, counter electrode, and reference electrode).
- Procedure:
 - A three-electrode cell is assembled with the material of interest as the working electrode (e.g., zinc anode or nickel hydroxide cathode), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl or Hg/HgO) in the appropriate electrolyte (e.g., KOH solution).

- The potential is swept from a starting potential to a vertex potential and then back. Typical potential windows for a full Ni-Zn cell are between 1.4 V and 2.0 V.[12]
- The scan rate (e.g., 5 mV/s to 100 mV/s) is a critical parameter that influences the shape of the CV curve.[13]
- Data Acquired: Positions of oxidation and reduction peaks, which correspond to the charge and discharge reactions, and information on the reversibility of the reactions.

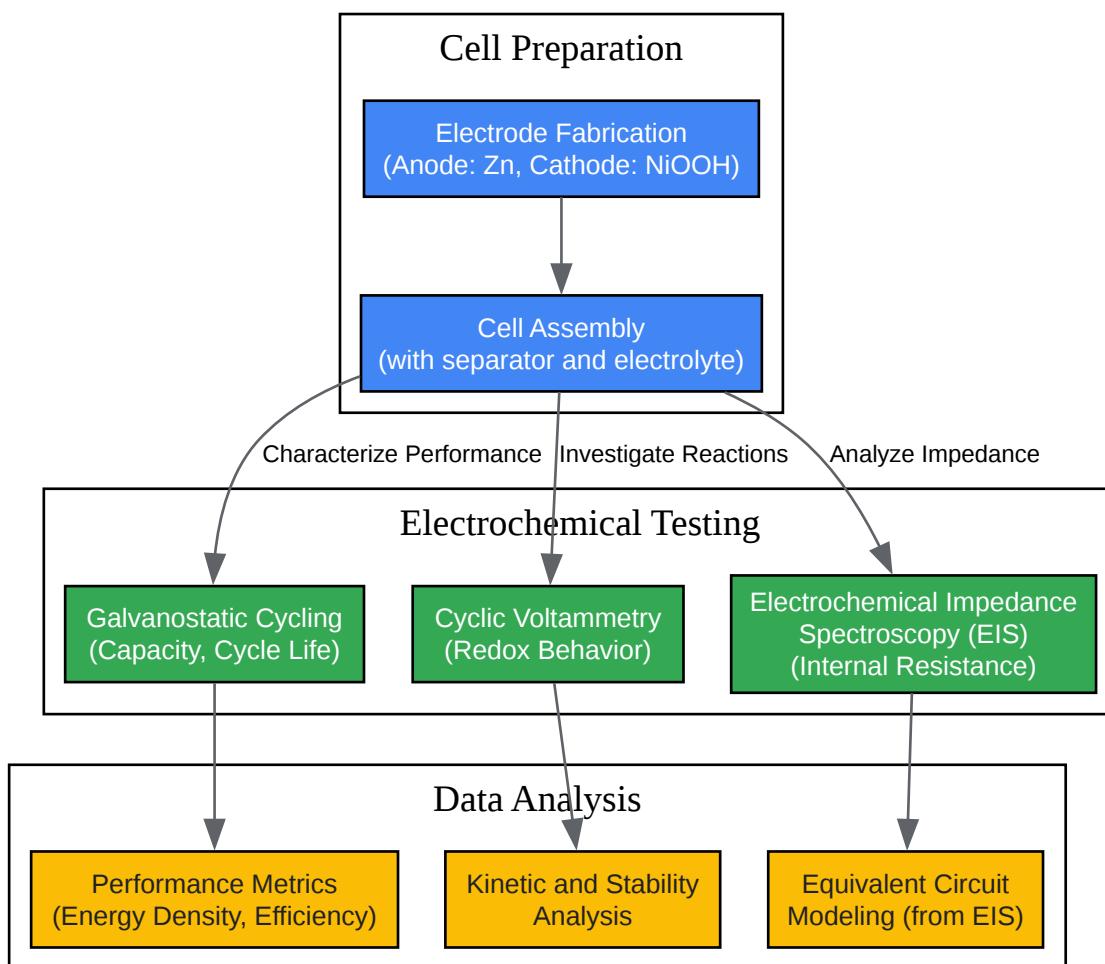
Electrochemical Impedance Spectroscopy (EIS)


EIS is a non-destructive technique used to investigate the internal resistance and various electrochemical processes occurring within the battery, such as charge transfer and mass transport.[14]

Methodology: A small amplitude AC voltage or current signal is applied to the battery over a wide range of frequencies, and the impedance of the cell is measured.[15]

- Apparatus: Potentiostat with a frequency response analyzer.
- Procedure:
 - The Ni-Zn cell is brought to a specific state of charge (e.g., 50% or 100%).
 - A small AC voltage perturbation (e.g., 10 mV) is applied across a frequency range (e.g., 100 kHz to 0.1 Hz).[16]
 - The resulting current and phase shift are measured to calculate the complex impedance at each frequency.
- Data Acquired: A Nyquist plot, which is a plot of the imaginary part of the impedance versus the real part. Different features of the plot can be related to the electrolyte resistance, charge transfer resistance, and diffusion processes within the battery.

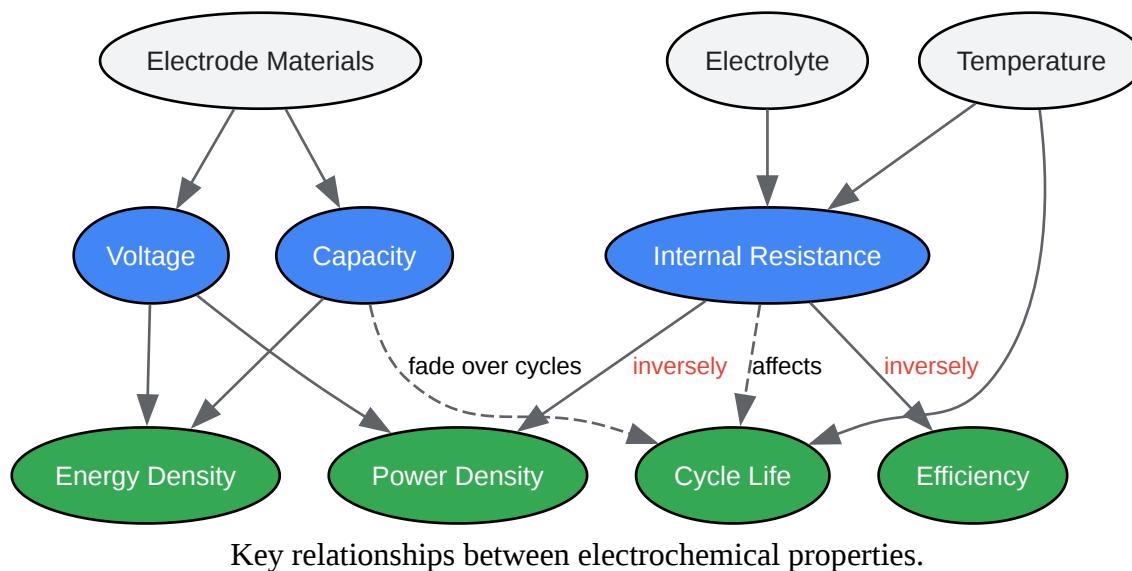
Visualizations


Charge and Discharge Mechanism

[Click to download full resolution via product page](#)

Caption: Electron and ion flow during discharge and charge cycles.

Experimental Workflow for Battery Characterization



General workflow for Ni-Zn battery characterization.

[Click to download full resolution via product page](#)

Caption: A typical workflow for Ni-Zn battery characterization.

Interrelation of Electrochemical Properties

[Click to download full resolution via product page](#)

Caption: Interdependencies of key electrochemical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Nickel-Zinc Battery Chemistry Tutorial and FAQ from PowerStream describes the chemical properties of Nickel-Zinc secondary cells [powerstream.com]
 - 2. NiZn Overview [pmbbt.co.uk]
 - 3. Screen-Printed Nickel–Zinc Batteries: A Review of Additive Manufacturing and Evaluation Methods - PMC [pmc.ncbi.nlm.nih.gov]
 - 4. naatbatt.org [naatbatt.org]
 - 5. youtube.com [youtube.com]
 - 6. powersourcesconference.com [powersourcesconference.com]
 - 7. Performance Comparison Between Zinc-nickel Batteries and Lithium-ion Batteries - CLDP [cldpbattery.com]

- 8. zincfive.com [zincfive.com]
- 9. zincfive.com [zincfive.com]
- 10. biologic.net [biologic.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Product Documentation - NI [ni.com]
- 16. proceedings.bas.bg [proceedings.bas.bg]
- To cite this document: BenchChem. [electrochemical properties of Nickel-Zinc batteries]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8489154#electrochemical-properties-of-nickel-zinc-batteries\]](https://www.benchchem.com/product/b8489154#electrochemical-properties-of-nickel-zinc-batteries)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

